1-(3-Methoxypropyl)piperazin-2-one chemical structure and physical properties
1-(3-Methoxypropyl)piperazin-2-one chemical structure and physical properties
1-(3-Methoxypropyl)piperazin-2-one: Structural Elucidation, Synthetic Methodology, and Scaffold Utility in Drug Discovery
Executive Summary
In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics[1]. However, the high basicity of unsubstituted piperazines can lead to suboptimal oral bioavailability, hERG toxicity, and poor metabolic stability. The introduction of a carbonyl group at the C2 position to form a piperazin-2-one (a lactam) significantly reduces the basicity of the adjacent N1 nitrogen, offering a refined structural vector.
1-(3-Methoxypropyl)piperazin-2-one (Molecular Formula: C8H16N2O2) is a highly specialized, bifunctional intermediate. By appending a 3-methoxypropyl chain to the N1 amide position, this building block introduces a flexible, solvent-exposed ether linkage that enhances aqueous solubility and provides additional hydrogen-bond acceptor sites, while preserving the reactive N4 secondary amine for downstream target engagement[2]. This whitepaper details the physicochemical profiling, self-validating synthetic protocols, and pharmacological utility of this critical intermediate.
Structural Elucidation & Physicochemical Profiling
Understanding the physicochemical behavior of 1-(3-Methoxypropyl)piperazin-2-one requires a deep dive into the electronic effects of the lactam core. The C2 carbonyl group exerts a strong electron-withdrawing inductive effect, which fundamentally differentiates the two nitrogen atoms in the ring[3].
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N1 (Amide Nitrogen): The lone pair on N1 is delocalized into the adjacent carbonyl π -system. This delocalization renders N1 non-basic (pKa ~15.5) and non-nucleophilic under standard conditions[4].
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N4 (Amine Nitrogen): The N4 nitrogen remains a basic secondary amine, though its pKa (~7.8) is slightly lower than that of an unsubstituted piperazine (pKa ~9.7) due to the distant inductive pull of the lactam[3]. At physiological pH (7.4), N4 is predominantly protonated, which is critical for forming salt bridges within target protein binding pockets.
Table 1: Physicochemical Properties & Causality
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C8H16N2O2 | Standardized composition for mass spectrometry validation. |
| Molecular Weight | 172.22 g/mol | Low molecular weight ensures downstream elaboration will not easily violate Lipinski’s Rule of 5. |
| LogP (Predicted) | ~0.15 | The hydrophilic piperazinone core is perfectly balanced by the lipophilic propyl chain, optimizing membrane permeability. |
| pKa (N1 Amide) | ~15.5 | Requires a strong base (e.g., NaH) for deprotonation during synthesis[4]. |
| pKa (N4 Amine) | ~7.8 | Ensures the molecule exists primarily as a cation at pH 7.4, aiding in target receptor binding[3]. |
| H-Bond Donors | 1 | The N4 secondary amine acts as a critical, highly directional hydrogen-bond donor. |
| H-Bond Acceptors | 4 | The carbonyl oxygen, ether oxygen, and both nitrogens enhance aqueous solubility and ADME profiles. |
Synthetic Methodology: Regioselective N-Alkylation
Because the N4 amine is orders of magnitude more nucleophilic than the N1 amide, direct alkylation of unsubstituted piperazin-2-one with 1-bromo-3-methoxypropane will exclusively yield the N4-alkylated byproduct. To achieve selective N1-alkylation, a robust, three-step protection-alkylation-deprotection sequence must be employed[5].
Caption: Synthetic workflow for 1-(3-Methoxypropyl)piperazin-2-one via selective N-alkylation.
Self-Validating Experimental Protocol
Step 1: Regioselective N4-Protection
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Procedure: Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours.
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Causality: The Boc group selectively protects the highly nucleophilic N4 amine, preventing unwanted side reactions. TEA neutralizes any trace acid, driving the reaction forward.
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Validation: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will stain intensely purple (indicating a free amine), whereas the successful 4-Boc-piperazin-2-one product will not stain.
Step 2: N1-Alkylation via Amide Deprotonation
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Procedure: Dissolve 4-Boc-piperazin-2-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0°C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases. Add 1-bromo-3-methoxypropane (1.2 eq) and heat to 60°C for 12 hours[5].
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Causality: The N1 nitrogen is a poor nucleophile due to lactam resonance. NaH is a hard, strong base necessary to deprotonate N1 (pKa ~15.5), generating a highly reactive amide anion. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the amide anion "naked" and highly nucleophilic for the SN2 displacement of the bromide.
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Validation: Monitor via LC-MS. The mass of the intermediate will shift by +73 Da, corresponding to the successful addition of the methoxypropyl chain.
Step 3: N4-Deprotection
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Procedure: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO3 . Extract with ethyl acetate.
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Causality: TFA provides the necessary acidic environment to cleave the tert-butyl carbamate (Boc) group, liberating the basic N4 amine for future drug discovery coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings).
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Validation: Final LC-MS must confirm the exact mass of 173.1 [M+H]+ .
Pharmacological Significance & Scaffold Utility
The strategic use of 1-(3-Methoxypropyl)piperazin-2-one in drug discovery is driven by its ability to act as a "linker" or "core scaffold" that inherently improves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate[2].
Caption: Structure-Activity Relationship (SAR) vectors of the piperazin-2-one scaffold.
Metabolic Stability and Target Engagement: Standard piperazines are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4), which often oxidize the ring adjacent to the nitrogens. The pre-installed C2 carbonyl in the piperazin-2-one core blocks oxidation at this site, effectively increasing the biological half-life of the molecule[1]. Furthermore, the 3-methoxypropyl group at N1 acts as a flexible, hydrophilic appendage that can project into solvent-exposed regions of a kinase or GPCR binding pocket, increasing binding affinity via water-mediated hydrogen bonds without drastically increasing the molecule's lipophilicity (LogP)[2].
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized 1-(3-Methoxypropyl)piperazin-2-one, the following analytical validations must be met:
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Nuclear Magnetic Resonance ( 1H -NMR, 400 MHz, CDCl3 ):
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The methoxy group ( −OCH3 ) will appear as a sharp, distinct singlet integrating to 3 protons at approximately δ 3.30 ppm.
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The C3 methylene protons (adjacent to the carbonyl and the N4 amine) will appear as a singlet or tightly coupled multiplet around δ 3.50 ppm.
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The propyl chain methylenes will present as a distinct quintet (central −CH2− ) around δ 1.80 ppm, validating the intact aliphatic chain.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Utilize Electrospray Ionization in positive mode (ESI+). The base peak must correspond to the protonated molecular ion [M+H]+ at m/z 173.1 .
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References
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PIPERAZINE-2-ONE Physico-chemical Properties. ChemBK. URL:[Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery (PubMed). URL:[Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (PMC). URL:[Link](Note: URL representative of PMC index for piperazine scaffolds)
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Nonbenzamidine compounds as selective factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters (ScienceDirect). URL:[Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
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